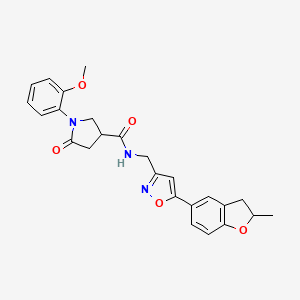

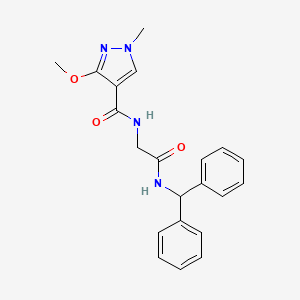

![molecular formula C15H22N2O B2473734 1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine CAS No. 2320142-63-8](/img/structure/B2473734.png)

1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine is a bicyclic compound that has been extensively researched in the field of medicinal chemistry. This compound is known for its potential therapeutic properties and has been studied for its ability to interact with various biological targets.

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

- Tricyclic pyridobenzoxazepinones, similar in structure to 1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine, have been found effective in inhibiting HIV-1 reverse transcriptase, a key enzyme in the life cycle of HIV. Substitution at specific positions in these compounds enhances their potency against HIV-1 RT (Klunder et al., 1992).

Synthesis of Benzofused Seven-Membered Heterocycles

- Methods for synthesizing benzofused seven-membered heterocycles, which include compounds like this compound, have been developed. These methods are important for creating compounds with potential medicinal applications, including the synthesis of 1,4-benzo[e]diazepines and 1,4-benzo[e]oxazepines (Velasco-Rubio et al., 2021).

Exploring the Properties of Nitrogen- and Oxygen-Containing Heterocycles

- Research has been conducted on the properties and structures of nitrogen- and oxygen-containing heterocycles, including pyrido[2,3-b]-1,4-benzoxazepines. This work contributes to understanding the chemical characteristics and potential applications of these compounds (Levkovskaya et al., 1985).

Development of H1 Antihistaminic Activity

- Studies have explored novel benzo- and pyrido-1,4-oxazepinones and -thiones, which show potential as H1 antihistamines. These compounds, structurally related to this compound, have been synthesized and evaluated for their antihistaminic activity (Cale et al., 1989).

Innovative Synthesis of Heterocycles

- An efficient method for creating innovative [2,1-c]-1,4-oxazepine and [1,4]-quinoxaline systems has been developed. This approach is significant for building novel heterocyclic ring systems with medicinal interest, including derivatives of this compound (Lee et al., 2015).

Mechanism of Action

Target of Action

It is known that similar compounds, such as dibenzo[b,f][1,4]oxazepine (dbo) derivatives, have been found to interact with a variety of targets, including antidepressants , analgesics , calcium channel antagonists , histamine H4 receptor agonists , non-nucleoside HIV-1 reverse transcriptase inhibitors , and lachrymatory agents .

Mode of Action

For instance, DBO derivatives are known to interact with their targets through various mechanisms, including cyclocondensation, copper catalysis, 1,3-dipolar cycloaddition, and domino elimination-rearrangement-addition sequence .

properties

IUPAC Name |

1-benzyl-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-e][1,4]oxazepine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-2-4-13(5-3-1)11-17-8-9-18-12-14-10-16-7-6-15(14)17/h1-5,14-16H,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZFXCXOHYWGQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2C1N(CCOC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2473652.png)

![5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2473658.png)

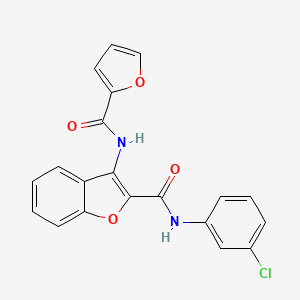

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2473661.png)

![Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate](/img/structure/B2473666.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2473667.png)

![Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B2473670.png)